molecular formula C19H20N2O2 B12175148 N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-4-carboxamide

N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-4-carboxamide

Cat. No.: B12175148
M. Wt: 308.4 g/mol
InChI Key: DXHRISJTSJIVTM-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-4-carboxamide is a synthetic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-4-carboxamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the indole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.

    Substitution with the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a substitution reaction, where the indole derivative is reacted with a methoxyphenyl halide in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the indole ring or the methoxyphenyl group are replaced with other substituents using appropriate reagents and catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, organometallic reagents, and catalysts such as palladium or copper complexes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in various substituted indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-4-carboxamide can be compared with other indole derivatives, such as:

    N-[2-(2-methoxyphenyl)ethyl]-1H-indole-3-carboxamide: Similar structure but with the carboxamide group at a different position on the indole ring.

    N-[2-(2-methoxyphenyl)ethyl]-1-methyl-1H-indole-2-carboxamide: Another positional isomer with the carboxamide group at the 2-position.

    N-[2-(2-methoxyphenyl)ethyl]-1H-indole-5-carboxamide: A derivative with the carboxamide group at the 5-position.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its isomers and other related compounds.

Properties

Molecular Formula

C19H20N2O2

Molecular Weight

308.4 g/mol

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-1-methylindole-4-carboxamide

InChI

InChI=1S/C19H20N2O2/c1-21-13-11-15-16(7-5-8-17(15)21)19(22)20-12-10-14-6-3-4-9-18(14)23-2/h3-9,11,13H,10,12H2,1-2H3,(H,20,22)

InChI Key

DXHRISJTSJIVTM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)NCCC3=CC=CC=C3OC

Origin of Product

United States

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